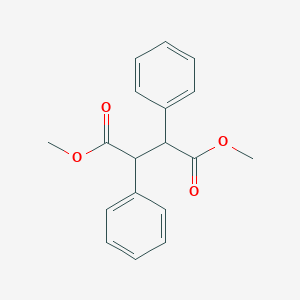

Dimethyl 2,3-diphenylbutanedioate

Description

Structurally, it combines aromatic phenyl groups with ester linkages, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

19020-59-8 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

dimethyl 2,3-diphenylbutanedioate |

InChI |

InChI=1S/C18H18O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |

InChI Key |

JFIQBXWLKNJROM-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

a) Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate

- Structure : Ethyl ester groups at positions 1 and 4, with ethyl substituents at all carbon positions .

- Key Differences : The absence of phenyl groups and extensive ethyl substitution likely reduce aromatic interactions compared to dimethyl 2,3-diphenylbutanedioate.

- Applications : Primarily used in synthetic chemistry as a branched ester intermediate.

b) Dimethyl Maleate

- Structure : Unsaturated maleate ester (cis-1,2-dienedioate) with methyl groups .

- Biological Activity : Demonstrated antifungal effects against Sclerotinia sclerotiorum, with growth inhibition increasing at higher concentrations (e.g., 50% inhibition at 100 ppm) .

- Contrast : The conjugated double bond in dimethyl maleate enhances reactivity in Diels-Alder reactions, whereas this compound’s phenyl groups may stabilize the structure via steric hindrance.

Anhydride Derivatives

a) Diphenylmaleic Anhydride

- Structure : Aromatic phenyl groups attached to a maleic anhydride core .

- Antifungal Activity : Exhibits concentration-dependent inhibition of S. sclerotiorum, comparable to dimethyl maleate but less potent than tautomycin .

- Comparison : The anhydride group offers electrophilic reactivity, while this compound’s ester groups may favor hydrolytic stability.

Structural and Functional Data Table

Research Findings and Implications

Antifungal Activity

- Dimethyl maleate and diphenylmaleic anhydride showed significant growth inhibition of S. sclerotiorum at 100 ppm, suggesting ester and anhydride functionalities contribute to antifungal properties . This compound’s phenyl groups may enhance lipid membrane penetration, though direct evidence is lacking.

Physicochemical Properties

- Branched compounds like 2,3-dimethylbutane exhibit lower boiling points compared to linear isomers due to reduced surface area . For this compound, steric bulk from phenyl groups may decrease solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.